- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,

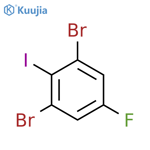

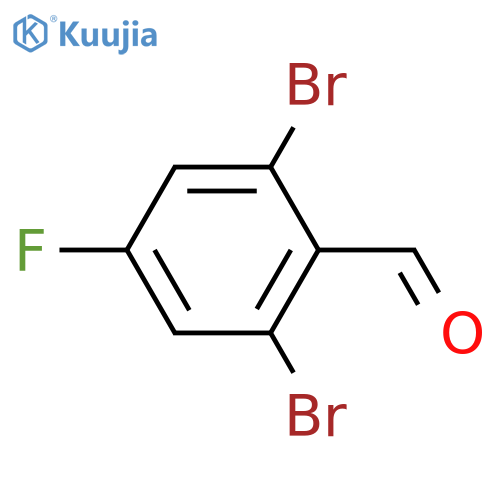

Cas no 938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde)

938467-02-8 structure

Nome del prodotto:2,6-dibromo-4-fluoro-benzaldehyde

Numero CAS:938467-02-8

MF:C7H3Br2FO

MW:281.904524087906

MDL:MFCD13186760

CID:1981672

PubChem ID:44474666

2,6-dibromo-4-fluoro-benzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2,6-Dibromo-4-fluorobenzaldehyde

- 2,6-Difluoro-4-fluorobenzaldehyde

- 2,6-Dibromo-4-fluoro-benzaldehyde

- 2,6-dibromo-4-fluoro- Benzaldehyde

- ULSMYJACTJXCRB-UHFFFAOYSA-N

- Benzaldehyde, 2,6-dibromo-4-fluoro-

- FCH1380825

- PC49660

- AM805195

- 2,6-Dibromo-4-fluorobenzaldehyde (ACI)

- SCHEMBL1726007

- AS-39672

- EN300-373831

- Z1269117182

- 938467-02-8

- AKOS027256121

- MFCD13186760

- AB93074

- 26-DIBROMO-4-FLUOROBENZALDEHYDE

- CS-0037406

- SY126642

- DB-337949

- 2,6-dibromo-4-fluoro-benzaldehyde

-

- MDL: MFCD13186760

- Inchi: 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H

- Chiave InChI: ULSMYJACTJXCRB-UHFFFAOYSA-N

- Sorrisi: O=CC1C(Br)=CC(F)=CC=1Br

Proprietà calcolate

- Massa esatta: 281.85142g/mol

- Massa monoisotopica: 279.85347g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 11

- Conta legami ruotabili: 1

- Complessità: 141

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.9

- Superficie polare topologica: 17.1

2,6-dibromo-4-fluoro-benzaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108046-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 97% | 5g |

¥1324.00 | 2024-04-24 | |

| Ambeed | A286805-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

$164.0 | 2025-02-24 | |

| abcr | AB287518-1 g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 1 g |

€263.10 | 2023-07-20 | ||

| abcr | AB287518-5 g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 5 g |

€813.20 | 2023-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

¥1060.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D917538-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

$650 | 2024-07-20 | |

| abcr | AB287518-5g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 5g |

€163.60 | 2025-02-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-1g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 1g |

¥223.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF962-1g |

2,6-dibromo-4-fluoro-benzaldehyde |

938467-02-8 | 95% | 1g |

1251.0CNY | 2021-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-100mg |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 100mg |

¥50.0 | 2024-07-18 |

2,6-dibromo-4-fluoro-benzaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; rt → -35 °C; 30 min, > -25 °C; 1.5 h, -25 °C

1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 30 min, < -25 °C; 1.5 h, -35 °C

1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Preparation of imidazopyridine compounds as Btk inhibitors and uses thereof, United States, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, -30 °C; -30 °C → -25 °C; 1.5 h, -25 °C

1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; -35 °C; 0.5 h, < -25 °C; 1.5 h, < -25 °C

1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- 8-Fluorophthalazin-1(2H)-one compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

Riferimento

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 5 min, -25 °C; 1.5 h, -30 - -25 °C

1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C

1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C

Riferimento

- Preparation of camptothecin derivatives and antibody conjugates and anticancer activity thereof, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, < -25 °C

1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Alkylated piperazine compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, -25 °C

1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Bicyclic piperazine compounds as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 10 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 -78 °C; 10 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

- Quinoxaline derivatives as glucocorticoid receptor modulators and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

Riferimento

- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Dimethyl sulfoxide , N-Bromosuccinimide , Trimethylamine oxide Solvents: Dichloromethane

Riferimento

- Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5837-5841

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ; 1.5 h, -35 °C; 30 min, -35 °C

1.2 Solvents: Water

1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Water

1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C

1.4 Reagents: Ammonium chloride Solvents: Water

Riferimento

- A Practical Synthesis of m-Prostaglandin E Synthase-1 Inhibitor MK-7285, Journal of Organic Chemistry, 2009, 74(20), 7790-7797

Metodo di produzione 13

Condizioni di reazione

Riferimento

- Preparation of the tricyclic compounds and their pharmaceutical application as anticancer agent, World Intellectual Property Organization, , ,

2,6-dibromo-4-fluoro-benzaldehyde Raw materials

2,6-dibromo-4-fluoro-benzaldehyde Preparation Products

2,6-dibromo-4-fluoro-benzaldehyde Letteratura correlata

-

1. Book reviews

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde) Prodotti correlati

- 2171854-96-7(Tert-Butyl 3-(3-Hydroxy-1,1-Dioxo-1lambda6-Thiolan-3-Yl)-3-(Hydroxymethyl)Piperidine-1-Carboxylate)

- 2012150-35-3(({7-Azaspiro[4.5]decan-8-yl}methyl)(methyl)propylamine)

- 1261764-89-9(4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile)

- 1896342-75-8(4-1-(aminomethyl)cyclopropylbenzonitrile)

- 1189658-55-6(ethyl 4-(2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate)

- 1826110-05-7(Methyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate)

- 2101314-20-7(CX-5416 hydrochloride)

- 2161209-08-9(1-methyl-5-3-(propan-2-yl)-1H-pyrazol-1-yl-1H-pyrazole-4-carbaldehyde)

- 845907-10-0(L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester)

- 2098015-09-7(1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-2-(methylamino)ethan-1-one)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:938467-02-8)2,6-dibromo-4-fluoro-benzaldehyde

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):192.0/958.0